1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole rings are important heterocycles in the world of chemistry due to their aromatic properties and reactivity .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Scientific Research Applications
Antimicrobial Potential
Compounds similar to 1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown good antimicrobial potential. Derivatives of this compound could be explored for their effectiveness against various bacteria and fungi, contributing to the development of new antibiotics or antifungal agents .
Spectroscopic Analysis
The compound’s structure allows for detailed spectroscopic analysis, including NMR spectroscopy , which can be used in identifying and characterizing new derivatives with potential therapeutic applications .
Antiviral Activity
Substituted aryl derivatives of thiazole-containing compounds have demonstrated inhibitory activity against viruses. This suggests that 1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be a candidate for antiviral drug development .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit cytotoxicity against human tumor cell lines. This compound could potentially be investigated for its antitumor properties, contributing to cancer research and therapy .
Medicinal Chemistry
The thiazole nucleus is a significant platform in many medicinally relevant molecules. The compound could be part of new anticancer medicines or other therapeutic drugs due to its structural similarity to clinically used medicines containing the thiazole nucleus .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4S/c1-27-13-6-7-14-15(10-13)28-19-16(18(14)25)17(11-2-4-12(22)5-3-11)24(20(19)26)21-23-8-9-29-21/h2-10,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINSAGERXQUGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.